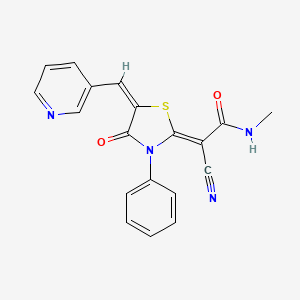

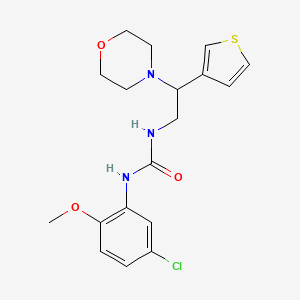

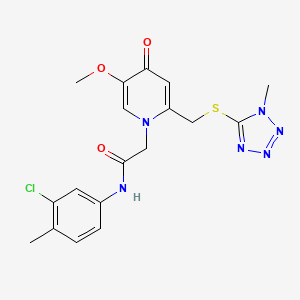

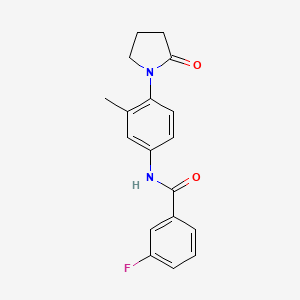

3-fluoro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate in the synthesis of fluorinated E1R structural derivative .

Molecular Structure Analysis

The molecular structure of “3-fluoro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, the compound’s pyrrolidine ring can undergo various reactions. For instance, the ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized if it’s preformed .

Scientific Research Applications

Fluorinated Benzamide Derivatives in Drug Development

Fluorinated benzamide derivatives have been explored for their potential as selective inhibitors in various therapeutic areas. For instance, fluorinated benzamide neuroleptics have been synthesized and evaluated as ligands for positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors, highlighting their application in oncology and neurology (Tu et al., 2007).

Role in Metabolic Studies

Compounds like flumatinib, which contain fluorinated benzamide structures, have been studied for their metabolism in chronic myelogenous leukemia patients. These studies provide insights into the metabolic pathways of such compounds in humans, including processes like N-demethylation and amide hydrolysis, which are crucial for understanding the drug's pharmacokinetics and dynamics (Aishen Gong et al., 2010).

Synthesis and Characterization

The synthesis and characterization of fluorinated compounds, including those with benzamide structures, are fundamental to developing new materials with potential applications in drug development and materials science. For example, the synthesis of new diphenylfluorene-based aromatic polyamides derived from 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene showcases the process of creating new materials with specific properties, such as solubility in organic solvents and high thermal stability (Hsiao et al., 1999).

Antimicrobial Activity

The antimicrobial activity of fluorinated compounds, including benzamide derivatives, has been a subject of research. Studies have shown that certain fluorinated benzamide compounds possess significant activity against fungi and Gram-positive microorganisms, indicating their potential as antimicrobial agents (Carmellino et al., 1994).

Neuroleptic Applications

Fluorinated benzamide neuroleptics have been synthesized and explored for their potential applications in treating neurological disorders. The synthesis and in vitro evaluation of such compounds demonstrate their affinity for CNS dopamine D2 receptors, which is crucial for understanding their potential as antipsychotic medications (Bishop et al., 1991).

Future Directions

The future directions of “3-fluoro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. The introduction of fluorine atoms has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability directly linked with numerous positive pharmacological properties of potential and established drugs .

Mechanism of Action

Target of Action

The primary target of 3-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is the sigma-1 receptor . This receptor is a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane .

Mode of Action

The compound acts as an allosteric modulator of the sigma-1 receptor . It regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria . This modulation provides other important brain cell functions .

Biochemical Pathways

The sigma-1 receptor plays a crucial role in several biochemical pathways. It modulates neurotransmitters such as acetylcholine, glutamate, and noradrenaline . The compound’s interaction with the sigma-1 receptor can therefore influence these pathways and their downstream effects.

Pharmacokinetics

The introduction of fluorine atoms into the compound has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs .

Result of Action

The use of the sigma-1 receptor allosteric modulator in combination with endogenous or exogenous agonists has demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects . This suggests that the compound could have similar effects.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity and electronegativity can affect its interaction with the biological environment

properties

IUPAC Name |

3-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2/c1-12-10-15(7-8-16(12)21-9-3-6-17(21)22)20-18(23)13-4-2-5-14(19)11-13/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZNEBSPJRFXQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)F)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(4-Fluorophenyl)methyl]cyclopropyl]prop-2-enamide](/img/structure/B2457361.png)

![Methyl 2-[(1-ethylpyrazol-3-yl)amino]acetate](/img/structure/B2457363.png)

![5-(4-Fluorophenyl)-6-methyl-4-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2457368.png)

![5-chloro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-sulfonamide](/img/structure/B2457370.png)

![Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochloride](/img/structure/B2457371.png)

![1-(4-Ethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2457378.png)